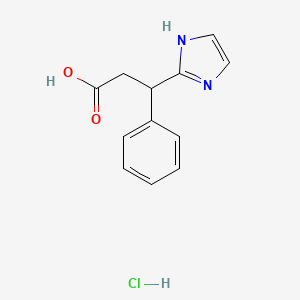

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride

Description

Historical Context of Imidazole-Containing Compounds in Pharmaceutical Research

The imidazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis by Heinrich Debus in 1858 via the condensation of glyoxal, formaldehyde, and ammonia. This heterocyclic system’s unique electronic properties, including aromaticity and ability to participate in hydrogen bonding, quickly positioned it as a privileged structure in drug design. Early applications focused on antifungal agents, with ketoconazole (1980s) marking the first systemic azole antifungal. The evolution of imidazole derivatives accelerated with the recognition of their capacity to interact with biological targets through π-π stacking, metal coordination, and enzyme active-site binding.

3-(1H-Imidazol-2-yl)-3-phenylpropanoic acid hydrochloride (CAS 1803570-27-5) represents a modern iteration of this lineage, combining the imidazole motif with a phenylpropanoic acid backbone. Its hydrochloride salt form enhances solubility for pharmacological applications while retaining the core structural features critical for bioactivity.

Table 1: Key Chemical Properties of this compound

Significance in Current Medicinal Chemistry

The compound’s hybrid architecture merges two pharmacophoric elements:

- Imidazole ring : Serves as a hydrogen bond donor/acceptor and participates in cation-π interactions with biological targets.

- Phenylpropanoic acid moiety : Provides structural rigidity and enhances binding affinity through hydrophobic interactions.

This dual functionality enables potential modulation of enzymes and receptors involved in inflammation, microbial pathogenesis, and oncogenic signaling. Recent studies highlight its utility as:

Research Landscape and Scientific Interest

Current investigations focus on three primary domains:

1.3.1. Antimicrobial Agent Development

The compound’s structural similarity to clotrimazole (a known antifungal) has spurred research into modified derivatives targeting fungal CYP51 enzymes. Preliminary molecular docking studies suggest competitive inhibition of lanosterol 14α-demethylase, though in vitro validation remains ongoing.

1.3.2. Cancer Therapeutics

Analogous piperazine-imidazole hybrids demonstrate promising activity against breast cancer cell lines (MCF-7, IC₅₀ = 8.2 μM). While direct evidence for this compound’s anticancer properties is limited, its structural features align with known tubulin polymerization inhibitors.

1.3.3. Synthetic Methodology Innovations

Recent advances employ this compound as:

- A chiral template in asymmetric catalysis using ionic liquid-supported protocols

- A carboxylate source for microwave-assisted coupling reactions

Table 2: Emerging Research Applications

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c15-11(16)8-10(12-13-6-7-14-12)9-4-2-1-3-5-9;/h1-7,10H,8H2,(H,13,14)(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZUCJVCRDCWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=NC=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride typically involves the condensation of an aldehyde with an amine, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of a Lewis acid catalyst to activate the carbonyl group towards nucleophilic addition . The final product is obtained by neutralizing the reaction mixture with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiophenone sulfur atom and conjugated double bond are susceptible to oxidation:

1.1 Sulfur Oxidation

Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiophenone sulfur to sulfoxide or sulfone derivatives.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 12h | 3-[(4-Chloroanilino)methylene]-2-benzothiophen-1(3H)-one sulfoxide | |

| mCPBA | DCM, 0°C → rt | Corresponding sulfone |

1.2 Double Bond Oxidation

Ozonolysis or catalytic oxidation cleaves the methylene bridge, yielding fragmented carbonyl compounds (e.g., benzothiophenone-2-carboxylic acid and 4-chloroaniline derivatives) .

Reduction Reactions

2.1 Catalytic Hydrogenation

The exocyclic double bond undergoes hydrogenation using Pd/C or Raney Ni under H₂, producing the saturated analog:

2.2 Carbonyl Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, though steric hindrance may limit efficiency .

Substitution Reactions

3.1 Nucleophilic Aromatic Substitution

The 4-chloroanilino group participates in Ullmann-type coupling with aryl boronic acids under Cu catalysis, replacing chlorine with aryl groups :

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Chloroaniline moiety | CuI, K₂CO₃, DMF, 110°C | Aryl-substituted derivative |

3.2 Electrophilic Substitution

Nitration or sulfonation occurs at the benzothiophenone’s aromatic ring (positions 5 or 7), guided by directing effects of the ketone .

Cycloaddition and Condensation

4.1 Diels-Alder Reaction

The methylene group acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts .

4.2 Condensation with Hydrazines

Reaction with hydrazines forms pyrazole derivatives via cyclocondensation, analogous to chalcone-hydrazine interactions :

Functional Group Transformations

5.1 Amide Alkylation

The anilino NH undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic conditions, forming N-alkylated products .

5.2 Hydrolysis

Acidic or basic hydrolysis cleaves the methylene-anilino bond, yielding 2-benzothiophen-1(3H)-one and 4-chloroaniline .

Comparative Reactivity with Analogues

The 4-chloro substituent enhances electrophilic substitution resistance compared to methoxy or methyl analogues. Key differences include:

| Compound Modification | Reactivity Trend | Exam

Scientific Research Applications

Chemistry

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its imidazole ring allows for various chemical transformations, including:

- Oxidation: Formation of N-oxides.

- Reduction: Transformation of phenyl groups into cyclohexyl groups.

- Substitution: Electrophilic substitution reactions yielding diverse derivatives.

Biology

In biological research, the compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, influencing their activity through:

- Enzyme Inhibition Studies: The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Ongoing studies aim to quantify its inhibitory effects compared to established inhibitors like ibuprofen and nimesulide.

Table: COX Inhibition Comparison

| Compound | COX Inhibition (IC50) |

|---|---|

| This compound | Not yet quantified |

| Ibuprofen | ~10 µM |

| Nimesulide | ~5 µM |

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Antimicrobial Activity: In vitro studies have demonstrated that derivatives exhibit antimicrobial properties against several bacterial strains.

Table: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 15 |

| P. aeruginosa | 12 | 25 |

- Antitumor Activity: Recent studies showed that related imidazole derivatives could inhibit tumor cell proliferation effectively.

Table: Antitumor Activity Results

| Cell Line Tested | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5 - 15 |

| HeLa (cervical cancer) | 5 - 15 |

- Anti-inflammatory Effects: The compound has been evaluated for its ability to reduce inflammation in vivo, showing significant reductions in edema compared to control groups.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific interactions with biological systems or materials.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Benzoimidazole derivatives (e.g., compound in ) exhibit enhanced aromaticity and electron-withdrawing groups (nitro, CF3), which increase acidity and reactivity .

Propenoic acid (α,β-unsaturated) in enables conjugation, affecting redox properties and Michael addition reactivity .

Biological Activity: Chlorinated phenylpropanoic acids () show selective antimicrobial activity, suggesting the target’s phenyl group could enhance membrane penetration . Imidazole-containing compounds often target enzymes; the hydrochloride salt may improve bioavailability via enhanced solubility .

Biological Activity

3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazole ring and a phenyl group attached to a propanoic acid backbone. This compound has been investigated for its potential biological activities, including enzyme inhibition and receptor interactions, which could lead to therapeutic applications in various fields such as oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid; hydrochloride

- Molecular Formula : C12H12N2O2·HCl

- Molecular Weight : 246.69 g/mol

Structural Representation

| Component | Description |

|---|---|

| Imidazole Ring | A five-membered heterocyclic ring containing two nitrogen atoms. |

| Phenyl Group | A benzene ring that enhances lipophilicity and biological interactions. |

| Propanoic Acid Backbone | Provides acidic properties and potential for esterification or amide formation. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The imidazole ring can coordinate with metal ions or form hydrogen bonds with proteins, influencing their activity. The phenyl group increases the compound's lipophilicity, facilitating interactions with lipid membranes.

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

| Compound | COX Inhibition (IC50) | Reference |

|---|---|---|

| This compound | Not yet quantified | Ongoing studies |

| Ibuprofen | ~10 µM | |

| Nimesulide | ~5 µM |

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of compounds similar to 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid exhibit antimicrobial properties against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 15 |

| P. aeruginosa | 12 | 25 |

These results suggest that modifications to the imidazole and phenyl groups can enhance antimicrobial efficacy.

Study on Antitumor Activity

A recent study investigated the antitumor properties of related imidazole derivatives, showing promising results in inhibiting tumor cell proliferation:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : The compounds displayed IC50 values ranging from 5 µM to 15 µM, indicating significant cytotoxicity against cancer cells.

Research on Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of imidazole-containing compounds through their effects on COX enzymes:

- Experimental Design : In vivo models were used to evaluate inflammation reduction.

- Findings : Compounds significantly reduced edema in paw inflammation models compared to controls.

Q & A

Q. How can researchers design an efficient synthetic route for 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride?

Methodological Answer: A multi-component reaction (MCR) strategy is recommended, leveraging imidazole derivatives and phenylpropanoic acid precursors. For example, describes the synthesis of 2,4,5-trisubstituted imidazoles via cyclocondensation of aldehydes, ammonium acetate, and nitro compounds. Adapt this approach by substituting phenylacetaldehyde and optimizing reaction conditions (e.g., solvent polarity, temperature, and acid catalysts like HCl for hydrochlorination). Monitor intermediates via thin-layer chromatography (TLC) and confirm yields using high-performance liquid chromatography (HPLC) .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton environments and carbon frameworks. For example, employed single-crystal X-ray diffraction to resolve the stereochemistry of a related imidazole derivative, highlighting the importance of crystallographic validation for chiral centers .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify molecular weight and chloride adduct formation.

- X-ray Diffraction: For absolute configuration determination, grow single crystals in polar solvents (e.g., methanol/water mixtures) and analyze using a diffractometer, as demonstrated in .

Q. How should researchers evaluate the stability of this compound under varying conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability: Expose samples to UV-Vis light (per ICH Q1B guidelines) and monitor degradation via HPLC. emphasizes light-sensitive storage for imidazole derivatives, requiring amber glassware and inert atmospheres .

- pH Stability: Test solubility and degradation in buffers (pH 1–12) over 24–72 hours, analyzing by HPLC or NMR .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

Methodological Answer: Leverage quantum mechanical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. highlights the ICReDD approach, which combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent effects, catalytic sites) . For example, simulate the energy profile of imidazole ring formation to identify rate-limiting steps and select optimal catalysts.

Q. What strategies resolve contradictions in spectroscopic or biological activity data?

Methodological Answer:

- Isotopic Labeling: Use -labeled precursors to clarify ambiguous NMR signals from imidazole protons.

- Dynamic NMR: Conduct variable-temperature NMR to detect conformational changes or tautomerism in the imidazole ring .

- Biological Assay Replicates: For activity discrepancies, repeat assays with stricter controls (e.g., ’s recommendations for experimental design in chemical engineering) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified phenyl or imidazole groups (e.g., electron-withdrawing substituents for enhanced acidity). demonstrates substituent effects on imidazole reactivity .

- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., enzymes with imidazole-binding sites).

- Pharmacokinetic Profiling: Assess solubility, permeability (Caco-2 assays), and metabolic stability (microsomal incubation) .

Q. What advanced separation techniques improve purity for sensitive applications?

Methodological Answer:

- Preparative HPLC: Use gradient elution with C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent. recommends membrane technologies for high-purity separations .

- Countercurrent Chromatography (CCC): A solvent-free method suitable for acid-sensitive compounds.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) using solubility data from .

Q. How can researchers develop a robust quantitative analysis protocol?

Methodological Answer:

- HPLC Method Validation: Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and accuracy (spiked recovery 98–102%). ’s HPLC protocols for related compounds provide a template .

- Ultraviolet (UV) Detection: Calibrate at λmax ~250 nm (imidazole absorption band).

- Standard Addition: Mitigate matrix effects in biological samples by spiking known concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.